molecular formula C12H11NO4S B2371622 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide CAS No. 2137877-82-6

3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide

Cat. No.: B2371622
CAS No.: 2137877-82-6
M. Wt: 265.28
InChI Key: LRRDMFYUKGDVLQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide typically involves the reaction of a thieno[2,3-d][1,2]oxazole precursor with a 4-methoxyphenyl derivative. One common method involves refluxing the precursor with the 4-methoxyphenyl derivative in the presence of a suitable catalyst and solvent, such as ethanol, under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-9-4-2-8(3-5-9)11-12-10(17-13-11)6-7-18(12,14)15/h2-7,10,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDMFYUKGDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C=CS3(=O)=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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